molecular formula C21H19NO2S B119607 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- CAS No. 147054-74-8

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-

Cat. No. B119607
M. Wt: 349.4 g/mol
InChI Key: GAZMCGHPHRQBPT-UHFFFAOYSA-N
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Patent
US05703246

Procedure details

To a stirred solution of dimethylsulphide (7 μl, 0.1 mmol), rhodium (II) acetate (2 mg, 0.005 mmol) and N-benzylidene-toluene-p-sulphonamide (131 mg, 0.5 mmol; J. C. S. Perkin I (1981) 2435-2442) in dichloromethane (2 ml) was added phenyldiazomethane (prepared as in Example 36; 8.11 ml of a 0.074M solution in t-butylmethylether) over a period of 12 hours. Upon completion of the addition, the solvent was removed in vacuo and the residue chromatographed using silica gel eluting with 15:85 ethyl acetate:petrol to give the title compound as a 3:1 mixture of trans:cis isomers (144 mg, 82%).
Quantity
7 μL
Type
reactant
Reaction Step One
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CSC.[CH:4](=[N:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)(=[O:14])=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:22]1([CH:28]=[N+]=[N-])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>ClCCl.C(OC)(C)(C)C.C([O-])(=O)C.[Rh+2].C([O-])(=O)C>[C:5]1([CH:4]2[CH:28]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[N:11]2[S:12]([C:15]2[CH:16]=[CH:17][C:18]([CH3:21])=[CH:19][CH:20]=2)(=[O:14])=[O:13])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
7 μL
Type
reactant
Smiles
CSC
Name
Quantity
131 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared as in Example 36
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1N(C1C1=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.